Octadeca-8,10,15-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadeca-8,10,15-trienoic acid is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is characterized by an 18-carbon unbranched backbone with three double bonds. This compound is one of the many structural and configurational isomers of octadecatrienoic acid, which differ in the position of the double bonds and their cis (Z) or trans (E) configuration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadeca-8,10,15-trienoic acid can be achieved through various methods, including enzymatic oxidation and chemical synthesis. One common method involves the enzymatic oxidation of γ-linolenic acid (octadeca-6,9,12-trienoic acid) using specific enzymes found in red algae . This process leads to the formation of this compound along with other products.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from natural sources such as plant seed oils. Techniques like reversed-phase high-performance liquid chromatography (HPLC) are used to separate and purify the compound from complex mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: Octadeca-8,10,15-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve hydrogenation, where hydrogen gas is used in the presence of a catalyst to reduce the double bonds.
Substitution: Substitution reactions can occur at the double bonds, where halogens or other substituents replace hydrogen atoms.
Major Products:
Oxidation Products: Tetraenoic acids and hydroxy acids.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
Octadeca-8,10,15-trienoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various complex molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable plastics and other eco-friendly materials.
Wirkmechanismus
The mechanism of action of octadeca-8,10,15-trienoic acid involves its interaction with various molecular targets and pathways. It acts as a Bronsted acid, capable of donating a proton to an acceptor . Additionally, it can regulate gene expression through its effects on transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family .
Vergleich Mit ähnlichen Verbindungen
Octadeca-8,10,15-trienoic acid can be compared with other similar compounds, such as:
α-Linolenic Acid (Octadeca-9,12,15-trienoic acid): Found in many cooking oils and known for its health benefits.
γ-Linolenic Acid (Octadeca-6,9,12-trienoic acid): Found in evening primrose oil and used for its anti-inflammatory properties.
α-Eleostearic Acid (Octadeca-9,11,13-trienoic acid): The main component of tung oil, used in industrial applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and benefits.
Eigenschaften
CAS-Nummer |
488097-31-0 |
---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
octadeca-8,10,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,8-11H,2,5-7,12-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
DUMPIXSPPJMEED-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCCC=CC=CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.